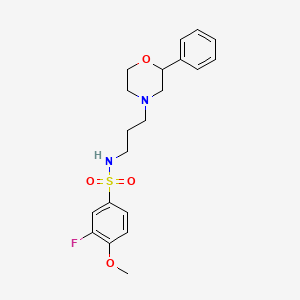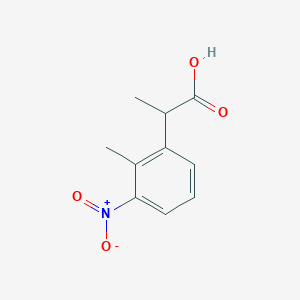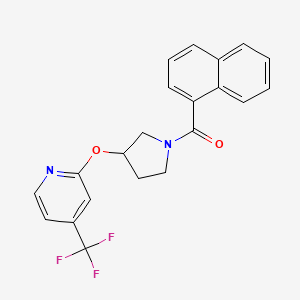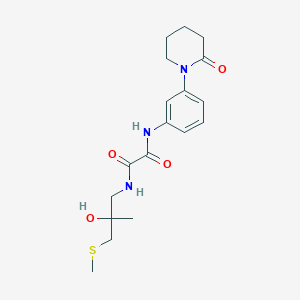![molecular formula C12H10N4OS3 B2687622 4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1171060-51-7](/img/structure/B2687622.png)
4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several heterocyclic rings, including a benzo[d]thiazole and a thiadiazole . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The compound contains a benzo[d]thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For instance, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential
Research has demonstrated the synthesis of novel compounds containing thiadiazole scaffolds, which exhibit promising anticancer activities. For instance, a study outlined the microwave-assisted synthesis of Schiff’s bases containing thiadiazole and benzamide groups, which were evaluated against a panel of human cancer cell lines. These compounds showed significant anticancer potential, with some displaying comparable GI50 values to the standard drug Adriamycin. The molecular docking study suggested probable mechanisms of action, while ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).
Structural Characterization and Complex Formation
Another study focused on the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, leading to the formation of complexes with Ni and Pd ions. This research not only provided insights into the structural characteristics of these compounds through various spectroscopic methods but also highlighted their potential in forming metal complexes, which could have implications in various fields including catalysis and material science (Adhami et al., 2012).
Molecular Aggregation and Solvent Effects
The molecular aggregation behavior of thiadiazole derivatives has been studied, revealing that solvent polarizability significantly influences the keto/enol equilibrium of bioactive molecules. Such findings are crucial for understanding the physicochemical properties of these compounds, which can impact their biological activity and solubility (Matwijczuk et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS3/c1-6-10(20-16-15-6)11(17)13-7-3-4-8-9(5-7)19-12(14-8)18-2/h3-5H,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGQCMAWEZJZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2687542.png)

![1-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2687546.png)
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2687547.png)



![6-((5-Fluoro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2687555.png)


![1-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2687560.png)
![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)
